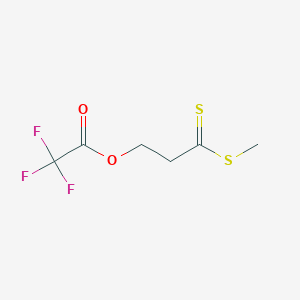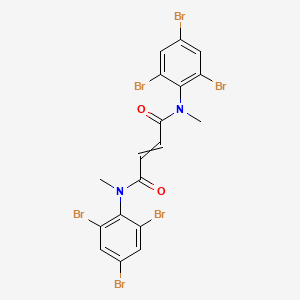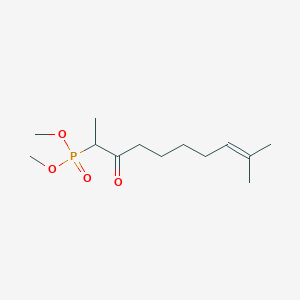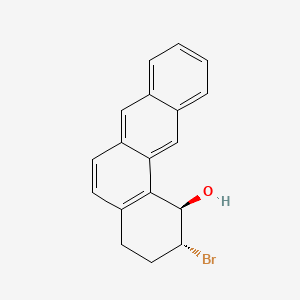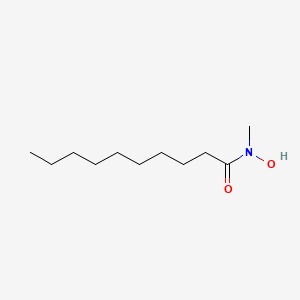
N-Hydroxy-N-methyldecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-methyldecanamide: is an organic compound belonging to the class of amides It features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyldecanamide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-N-methyldecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: N-Hydroxy-N-methyldecanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its hydroxyl and amide functionalities make it a versatile intermediate in the development of pharmaceuticals and agrochemicals.
Medicine: this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-methyldecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide bond can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
N-Hydroxy-N-methylacetamide: Similar structure but with a shorter carbon chain.
N-Hydroxy-N-methylbenzamide: Contains an aromatic ring instead of a long alkyl chain.
N-Hydroxy-N-methylformamide: The simplest form of N-hydroxy-N-methylamides.
Uniqueness: N-Hydroxy-N-methyldecanamide is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to shorter-chain analogs, influencing its solubility and reactivity in different environments.
Propriétés
Numéro CAS |
99450-83-6 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N-hydroxy-N-methyldecanamide |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-10-11(13)12(2)14/h14H,3-10H2,1-2H3 |
Clé InChI |
QZJIKZQTASXNMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


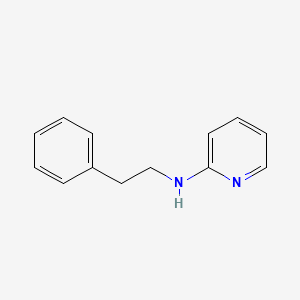
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
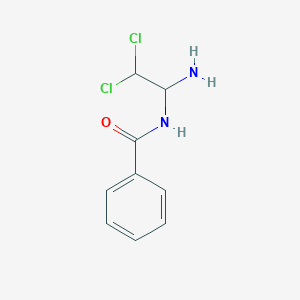

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
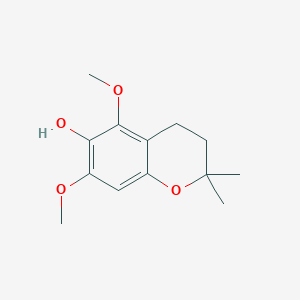
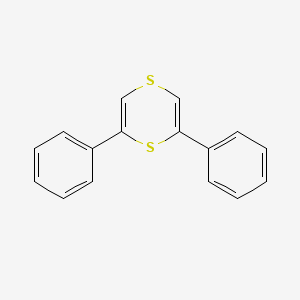
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
